(1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol
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Overview
Description
(1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-indene with a methyltriazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their antimicrobial, antifungal, and anticancer properties. The triazole moiety is known for its ability to inhibit the growth of various pathogens .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
- 1-(2,3-Dihydro-1H-indol-5-yl)ethanone
- (1-Amino-2,3-dihydro-1H-inden-1-yl)methanol
- Ethanone, 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]ethan-1-one
Comparison: Compared to these similar compounds, (1-Indan-5-yl-5-methyl-1H-[1,2,3]triazol-4-yl)-methanol is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole moiety enhances its ability to interact with biological targets, making it a more versatile compound for various applications .
Properties
IUPAC Name |
[1-(2,3-dihydro-1H-inden-5-yl)-5-methyltriazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-13(8-17)14-15-16(9)12-6-5-10-3-2-4-11(10)7-12/h5-7,17H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXUVEKXPOPNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(CCC3)C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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